2,5-Dichloro-3-(trifluoromethyl)aniline
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Overview
Description
2,5-Dichloro-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4Cl2F3N. It is a derivative of aniline, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 3 is replaced by a trifluoromethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
It’s known that compounds with a trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward certain enzymes .
Mode of Action
It’s known that the trifluoromethyl group can lower the pka of the cyclic carbamate, which can lead to a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Result of Action
It’s known that the compound can cause severe skin burns and eye damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,5-Dichloro-3-(trifluoromethyl)aniline. For instance, the compound is considered hazardous and can cause severe skin burns and eye damage . Therefore, it’s crucial to handle it with suitable protective clothing and avoid creating dust .
Biochemical Analysis
Biochemical Properties
2,5-Dichloro-3-(trifluoromethyl)aniline plays a significant role in biochemical reactions. It serves as an intermediate in the synthesis of highly efficient and low-toxic pesticides and new herbicides. The compound interacts with various enzymes and proteins, including those involved in the synthesis of Ubrogepant, a medication for acute migraine, and Travoprost, a prostaglandin F receptor agonist for glaucoma treatment. These interactions are crucial for the compound’s role in pharmacological applications.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes is essential for its role in developing new herbicides and pesticides, as well as its applications in pharmacology.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound serves as a monodentate transient directing group in palladium-catalyzed reactions, which is pivotal in the synthetic process of novel pesticides like Bistrifluron. These interactions at the molecular level are crucial for the compound’s biochemical properties and applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors in its long-term effects on cellular function observed in in vitro or in vivo studies . Understanding these temporal effects is crucial for optimizing the compound’s applications in scientific research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects, while at higher dosages, it can cause toxic or adverse effects. These dosage-dependent effects are essential for determining the compound’s safety and efficacy in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, which are crucial for the compound’s role in biochemical reactions and its applications in pharmacology and agriculture.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are essential for its activity and function in various applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are crucial for the compound’s activity and function in biochemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3-(trifluoromethyl)aniline typically involves the reaction of aniline with chlorinating agents and trifluoromethylating agents. One common method involves the use of trifluoromethyl iodide (CF3I) and a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of human error .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: Reduction of the nitro group can yield amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Major Products Formed
Substitution: Formation of various substituted aniline derivatives.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2,5-Dichloro-3-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-4-(trifluoromethyl)aniline
- 4-Amino-3,5-dichlorobenzotrifluoride
- 2,6-Dichloro-4-(trifluoromethyl)benzenamine
Uniqueness
2,5-Dichloro-3-(trifluoromethyl)aniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
2,5-dichloro-3-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-3-1-4(7(10,11)12)6(9)5(13)2-3/h1-2H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVZNQXTBHGTEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546354 |
Source
|
Record name | 2,5-Dichloro-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20546354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103995-81-9 |
Source
|
Record name | 2,5-Dichloro-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20546354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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